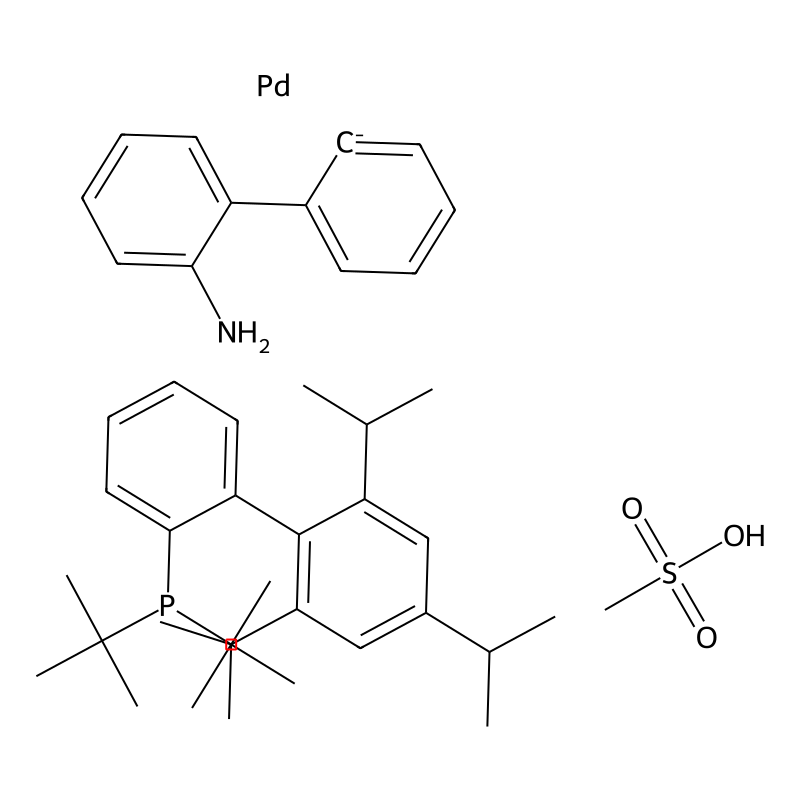

Tbuxphos PD G3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cyanation Reaction

Scientific Field: Organic Chemistry

Application Summary: “Tbuxphos PD G3” can be used to synthesize 4-cyano-7-azaindole from 4-chloro-7-azaindole . This is a cyanation reaction, which involves the introduction of a cyano group to a molecule.

Results or Outcomes: The outcome of this application is the synthesis of 4-cyano-7-azaindole.

α-Arylation Reaction of Acetate Esters

Application Summary: “Tbuxphos PD G3” can also be used for the α-arylation reaction of acetate esters at room temperature . α-Arylation involves the introduction of an aryl group to the alpha position of a molecule.

Results or Outcomes: The outcome of this application is the α-arylation of acetate esters.

These reactions are fundamental in organic synthesis and are used for the formation of carbon-carbon and carbon-heteroatom bonds . The specific applications of “Tbuxphos PD G3” in these reactions would depend on the specific conditions and requirements of the experiment.

These reactions are fundamental in organic synthesis and are used for the formation of carbon-carbon and carbon-heteroatom bonds . The specific applications of “Tbuxphos PD G3” in these reactions would depend on the specific conditions and requirements of the experiment.

tBuXPhos PD G3, also known as tBuXPhos Palladacycle Generation 3, is a palladium(II) complex that features the ligand di-tert-butylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl. Its molecular formula is C42H58NO3PPdS, and it has a molecular weight of approximately 794.38 g/mol . This compound appears as a dark grey crystalline powder and is recognized for its stability in air and moisture, making it suitable for various synthetic applications .

tBuXPhos PD G3 is predominantly utilized in Buchwald-Hartwig cross-coupling reactions, which are essential for forming carbon-carbon bonds. It facilitates the coupling of aryl halides with amines or other nucleophiles under mild conditions. Additionally, it has been employed in the cyanation of (hetero)aryl halides using aqueous media, demonstrating its versatility in synthetic organic chemistry .

Key Reactions:- Buchwald-Hartwig Cross-Coupling: Effective for synthesizing biaryls.

- Cyanation Reaction: Converts 4-chloro-7-azaindole to 4-cyano-7-azaindole .

The synthesis of tBuXPhos PD G3 typically involves the reaction of palladium salts with the tBuXPhos ligand under controlled conditions. The process can vary based on the desired purity and yield but generally includes steps to ensure the removal of moisture and air to maintain stability.

General Synthesis Steps:- Dissolve palladium(II) methanesulfonate in an appropriate solvent.

- Add the tBuXPhos ligand to the solution.

- Stir under inert atmosphere conditions to facilitate complex formation.

- Purify the resulting product through filtration or chromatography.

tBuXPhos PD G3 is extensively used in organic synthesis for:

- Cross-Coupling Reactions: Particularly in pharmaceuticals and materials science.

- Cyanation Reactions: Useful in synthesizing nitriles from aryl halides.

- α-Arylation Reactions: Effective for modifying acetate esters at room temperature .

Its unique properties allow for lower catalyst loadings and shorter reaction times compared to earlier generation catalysts.

Several compounds share similar functionalities with tBuXPhos PD G3 but differ in their ligand structures or catalytic efficiency:

| Compound Name | Ligand Structure | Unique Features |

|---|---|---|

| tBuXPhos PD G2 | di-tert-butylphosphino-biphenyl | Earlier generation; less efficient |

| XPhos Pd G3 | biphenyl phosphine ligand | Higher stability; broader substrate scope |

| JohnPhos Pd G3 | phosphine ligand with different sterics | Enhanced selectivity |

Precursor Selection and Ligand Synthesis Pathways

The synthesis of tBuXPhos Pd G3 precatalyst requires careful selection of starting materials and optimized synthetic pathways to achieve high yields and purity. The precursor selection process involves multiple key components that must be coordinated to form the final cyclometalated complex.

Primary Precursor Components

The synthesis begins with 2-aminobiphenyl, which serves as the fundamental building block for the cyclometalated framework [1]. This compound undergoes cyclometalation through carbon-hydrogen activation at the ortho position to form a stable palladacycle structure. The selection of 2-aminobiphenyl is critical because it provides the necessary amine functionality for coordination to palladium while maintaining the biphenyl backbone required for the cyclometalated structure [2] [1].

Methanesulfonic acid functions as both a proton donor and mesylate source in the synthesis [1]. The strong acidic nature of methanesulfonic acid enables efficient salt formation with 2-aminobiphenyl under mild conditions. The mesylate anion subsequently coordinates to the palladium center as a labile ligand, providing stability to the precatalyst while allowing for facile activation during catalytic processes [2].

Palladium acetate serves as the primary palladium source, providing palladium in the +2 oxidation state required for precatalyst formation [1]. The acetate ligands are readily displaced during the cyclometalation process, allowing for efficient incorporation of the aminobiphenyl substrate. The trimeric nature of palladium acetate in solution facilitates its dissociation and subsequent reaction with the aminobiphenyl mesylate salt [4] [1].

Ligand Synthesis Pathway

The incorporation of the tBuXPhos ligand into the precatalyst structure occurs through ligand exchange reactions where the phosphine displaces weaker donor ligands from the palladium center [2] [4]. This process requires careful control of stoichiometry, typically employing a slight excess of ligand (1.1-1.2 equivalents) to ensure complete coordination while minimizing ligand waste [4].

Solvent System Selection

Tetrahydrofuran emerges as the preferred solvent system for precatalyst synthesis due to its coordinating ability and compatibility with the reaction conditions [4] [7]. The coordinating nature of THF helps stabilize intermediate species during the synthesis while providing sufficient solubility for all components. The solvent must be anhydrous to prevent competing reactions with moisture-sensitive intermediates [2] [4].

Palladation Strategies for Cyclometalated Complex Formation

The formation of cyclometalated complexes represents a fundamental step in precatalyst synthesis, requiring sophisticated palladation strategies to achieve high yields and selectivity.

Direct Cyclometalation Mechanism

The cyclometalation process involves carbon-hydrogen activation at the ortho position of the aminobiphenyl substrate [8] [9]. This reaction proceeds through a concerted mechanism where the palladium center inserts into the C-H bond while simultaneously coordinating to the amine nitrogen. The reaction temperature typically ranges from 25-50°C, with optimal conditions around 45-50°C to ensure complete cyclometalation without decomposition [1].

The mechanism involves initial coordination of the amine nitrogen to the palladium center, followed by intramolecular C-H activation to form the five-membered palladacycle [8] [9]. This process is facilitated by the proximity of the ortho hydrogen to the coordinated palladium center, enabling efficient ring closure through reductive elimination pathways [1].

Mesylate Salt Formation Strategy

The formation of the aminobiphenyl mesylate salt represents a crucial preliminary step that enhances the subsequent palladation process [1]. This reaction involves the neutralization of methanesulfonic acid with 2-aminobiphenyl under controlled conditions. The stoichiometry must be precisely controlled to achieve quantitative salt formation without excess acid that could interfere with subsequent steps [1].

The mesylate salt formation occurs rapidly at room temperature, typically completing within 15 minutes of acid addition [1]. The reaction is exothermic and requires careful temperature control to prevent decomposition of sensitive intermediates. The resulting salt is more soluble in organic solvents than the free amine, facilitating subsequent palladation reactions [1].

Ligand Coordination Strategies

The coordination of the tBuXPhos ligand to the palladium center requires specific strategies to ensure efficient incorporation while maintaining complex stability [2] [4]. The bulky nature of the tBuXPhos ligand necessitates careful control of reaction conditions to prevent steric clashes that could inhibit coordination [10].

The ligand coordination typically occurs through ligand exchange mechanisms where the phosphine displaces weaker donor ligands from the palladium center [2]. This process is thermodynamically favored due to the strong donor ability of the phosphine ligand and the formation of stable P-Pd bonds [4]. The reaction proceeds efficiently at room temperature in coordinating solvents such as THF or dichloromethane [2] [4].

Reductive Elimination Pathway

The precatalyst activation mechanism involves reductive elimination to generate the active LPd(0) species [11] [12]. This process is initiated by base-induced deprotonation of the aminobiphenyl moiety, followed by reductive elimination to form carbazole and the active palladium(0) complex [2] [11]. The reductive elimination is typically rapid, occurring within minutes under appropriate conditions [11].

The efficiency of the reductive elimination pathway depends on several factors including the nature of the base, solvent system, and reaction temperature [11]. Stronger bases such as sodium tert-butoxide promote rapid activation at room temperature, while weaker bases may require elevated temperatures for efficient precatalyst activation [11].

Purification Techniques and Stability Considerations

The purification of tBuXPhos Pd G3 precatalyst requires specialized techniques to maintain complex integrity while achieving high purity standards.

Recrystallization Methods

Recrystallization represents the primary purification technique for tBuXPhos Pd G3, typically employing a THF/diethyl ether solvent system [4] [7]. The process involves dissolving the crude precatalyst in THF followed by slow addition of diethyl ether to induce crystallization. This method achieves high purity levels (>95%) while maintaining the structural integrity of the complex [4].

The recrystallization process requires careful control of temperature and addition rate to prevent rapid precipitation that could trap impurities [4]. The use of an inert atmosphere during recrystallization helps prevent oxidation of sensitive components and maintains the stability of the precatalyst [7].

Precipitation Techniques

Alternative purification methods include precipitation using ethyl acetate/pentane solvent systems [4]. This approach involves dissolving the precatalyst in ethyl acetate followed by gradual addition of pentane to induce precipitation. The method provides good recovery rates (85-90%) and is particularly useful for large-scale preparations [4].

The precipitation technique requires rapid processing to prevent decomposition of the precatalyst in solution [4]. The use of cold solvents and efficient filtration systems helps maintain product quality and minimize losses during isolation [4].

Filtration and Drying Procedures

Filtration through cotton plugs or similar materials helps remove palladium black and other decomposition products that may form during synthesis [4] [1]. This step is crucial for maintaining precatalyst activity and preventing contamination of the final product [4].

Vacuum drying under inert atmosphere conditions ensures complete solvent removal while preventing moisture uptake [7]. The drying process should be conducted at moderate temperatures (typically <40°C) to prevent thermal decomposition of the precatalyst [7].

Stability Considerations

The stability of tBuXPhos Pd G3 varies significantly depending on storage conditions and environmental factors [4] [7]. In solid state under inert atmosphere at 2-8°C, the precatalyst exhibits excellent long-term stability extending to years [7]. However, exposure to ambient air and moisture can lead to gradual decomposition over months [7].

Solution stability studies reveal that the precatalyst maintains 89-93% integrity after 24 hours in THF, dichloromethane, and acetone at room temperature [13]. The decomposition rates in these solvents range from 0.15-0.3% per hour, making them suitable for synthetic applications [13]. In contrast, chloroform and acetonitrile cause rapid decomposition with only 25-30% remaining after 24 hours [13].

Moisture and Thermal Stability

The precatalyst exhibits excellent thermal stability with a melting point range of 130-140°C [6] [7]. However, prolonged exposure to elevated temperatures can lead to decomposition through various pathways including ligand oxidation and metal aggregation [4].

Moisture sensitivity represents a critical consideration for storage and handling [7]. The precatalyst should be stored under inert atmosphere conditions to prevent hydrolysis and oxidation reactions that could compromise activity [7]. The use of appropriate storage containers with tight-fitting seals helps maintain precatalyst integrity during long-term storage [7].

Quality Control Measures

Analytical characterization through NMR spectroscopy provides essential quality control information [4]. The ¹H NMR spectrum shows characteristic Pd-CH₃ signals in the high field region (δ 0.1-0.3 ppm), while ³¹P NMR confirms ligand coordination through coordinated phosphine signals (δ 30-40 ppm) [4] [14]. Mass spectrometry provides molecular weight confirmation with the molecular ion at m/z 794 [6].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant